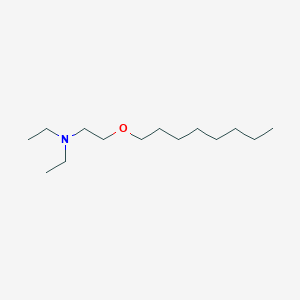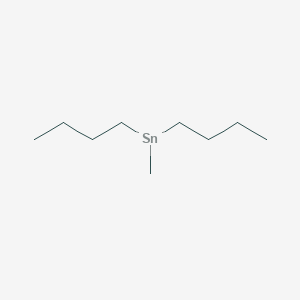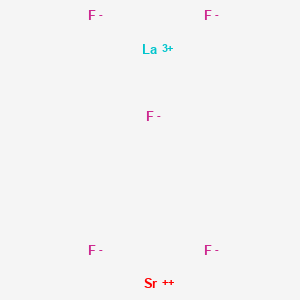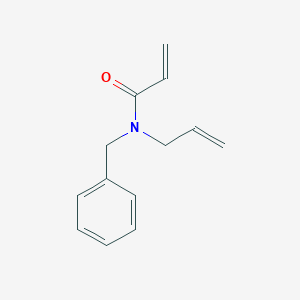
Amidogen, methyl(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amidogen, methyl(2-phenylethyl)- can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and aldehyde reacting to form an imine intermediate, which is subsequently reduced to the desired amine.
Another method involves the alkylation of 2-phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine attacks the methyl iodide, resulting in the formation of the N-methylated product.
Industrial Production Methods
Industrial production of amidogen, methyl(2-phenylethyl)- often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions
Amidogen, methyl(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
Amidogen, methyl(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in neurotransmitter systems due to its structural similarity to phenethylamine.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of amidogen, methyl(2-phenylethyl)- involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving dopamine, serotonin, and other neurotransmitters, which play critical roles in mood regulation, cognition, and behavior.
相似化合物的比较
Amidogen, methyl(2-phenylethyl)- can be compared to other similar compounds such as:
Phenethylamine: The parent compound, which lacks the N-methyl group.
N-methylphenethylamine: Similar structure but without the 2-phenylethyl group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different functional groups.
The uniqueness of amidogen, methyl(2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
Amidogen, methyl(2-phenylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in meaningful ways. Continued study of this compound may lead to new discoveries and applications in chemistry, biology, medicine, and beyond.
属性
分子式 |
C9H12N |
|---|---|
分子量 |
134.20 g/mol |
InChI |
InChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI 键 |
AROBVEOPQUQLAG-UHFFFAOYSA-N |
规范 SMILES |
C[N]CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



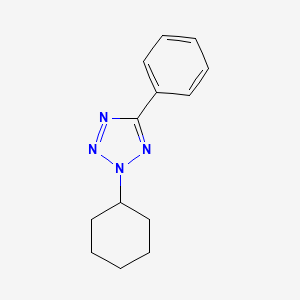

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
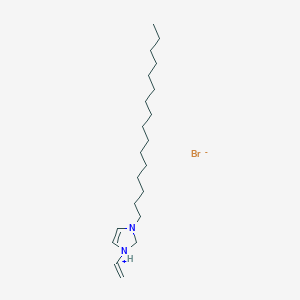
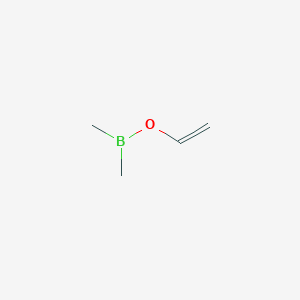
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
